2-(Naphthalen-1-ylamino)-2-oxoethyl 2-(6-methoxynaphthalen-2-yl)propanoate
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Overview
Description
2-(1-Naphthylamino)-2-oxoethyl 2-(6-methoxy-2-naphthyl)propanoate is a complex organic compound that features both naphthyl and methoxy groups
Preparation Methods
The synthesis of 2-(1-naphthylamino)-2-oxoethyl 2-(6-methoxy-2-naphthyl)propanoate involves several steps. One common method includes the reaction of 2-(6-methoxy-2-naphthyl)propanoic acid with 1-naphthylamine under specific conditions to form the desired ester. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The naphthyl groups can participate in electrophilic aromatic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(1-Naphthylamino)-2-oxoethyl 2-(6-methoxy-2-naphthyl)propanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the methoxy group can participate in hydrogen bonding, while the naphthyl groups can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include:
2-(6-Methoxy-2-naphthyl)propanoic acid: Known for its anti-inflammatory properties.
1-Naphthyl 2-(6-methoxy-2-naphthyl)propanoate: Shares structural similarities but differs in functional groups.
6-Methoxy-2-naphthylglyoxal hydrate: Another related compound with distinct chemical properties
Properties
Molecular Formula |
C26H23NO4 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
[2-(naphthalen-1-ylamino)-2-oxoethyl] 2-(6-methoxynaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C26H23NO4/c1-17(19-10-11-21-15-22(30-2)13-12-20(21)14-19)26(29)31-16-25(28)27-24-9-5-7-18-6-3-4-8-23(18)24/h3-15,17H,16H2,1-2H3,(H,27,28) |
InChI Key |
DPKKMPYXHBNCKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCC(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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